1-(1-(Methylsulfonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound “1-(1-(Methylsulfonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is substituted with a methylsulfonyl group. The molecule also contains a pyrazole ring, which is a five-membered ring containing two nitrogen atoms . The pyrazole ring is substituted with a carboxylic acid group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and pyrazole rings would give the molecule a certain degree of rigidity. The electron-withdrawing nature of the sulfonyl and carboxylic acid groups could influence the electronic distribution within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The pyrrolidine ring might undergo reactions at the nitrogen atom, such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxylic acid group could enhance the compound’s solubility in water .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structure : Pyrazole derivatives, including those related to the chemical , have been synthesized and studied for their molecular structure using methods like X-ray diffraction and density-functional-theory (DFT) calculations. This is critical for understanding the physical and chemical properties of these compounds (Shen et al., 2012).
Experimental and Quantum-Chemical Studies : The reaction mechanisms of pyrazole derivatives have been explored through experimental and theoretical approaches, highlighting the potential for varied applications in chemical synthesis (Yıldırım et al., 2005).
Chemical Functionalization and Applications
Functionalization Reactions : Research has been conducted on the functionalization of pyrazole-3-carboxylic acid, which is relevant for creating new chemical entities with potential applications in pharmaceuticals and materials science (Yıldırım et al., 2005).
Iron(II) Complexes : Studies have shown that pyrazole derivatives can form complexes with metals like iron, leading to materials with interesting properties like spin-crossover, which could be useful in magnetic and electronic applications (Cook et al., 2015).
Nano Organo Solid Acids : Pyrazole derivatives have been utilized in the synthesis of novel nano organo solid acids, indicating their potential in catalysis and green chemistry applications (Zolfigol et al., 2015).
Synthesis of Condensed Pyrazoles : Pyrazole derivatives have been used in cross-coupling reactions to create condensed pyrazoles, which are important in medicinal chemistry and materials science (Arbačiauskienė et al., 2011).
Magnetically Separable Catalysts : Research has been conducted on using pyrazole derivatives in the development of magnetically separable catalysts for organic synthesis, which is a significant advancement in sustainable chemistry (Zhang et al., 2016).
Synthesis of Amino Dicarbonyl Compounds : Pyrazole derivatives have been employed in the synthesis of functionalized ligands, important for developing new pharmaceuticals and chemical reagents (Meskini et al., 2011).
Future Directions
properties
IUPAC Name |
1-(1-methylsulfonylpyrrolidin-3-yl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c1-17(15,16)11-3-2-8(6-11)12-5-7(4-10-12)9(13)14/h4-5,8H,2-3,6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRYGFNRZVLIDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)N2C=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Methylsulfonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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